![molecular formula C16H15F3N2O B1401739 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone CAS No. 1311279-36-3](/img/structure/B1401739.png)
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone
Overview
Description
This compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a phenyl group (a six-membered carbon ring), connected by an ethanone group (a carbonyl group with a methyl group attached). The pyridine ring also has a dimethylamino group and a trifluoromethyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a certain degree of complexity due to the presence of multiple functional groups. These include the pyridine ring, the dimethylamino group, the trifluoromethyl group, and the phenyl-ethanone group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the pyridine ring might participate in electrophilic substitution reactions, while the dimethylamino group could potentially undergo reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dimethylamino and trifluoromethyl groups might increase its solubility in polar solvents .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in compounds like 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone is known to enhance the biological activity and stability of pharmaceuticals . This compound could be investigated for its potential as a pharmacophore, contributing to the development of new drugs with improved efficacy and pharmacokinetics.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O/c1-10(22)11-5-4-6-12(7-11)14-8-13(16(17,18)19)9-15(20-14)21(2)3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDFUFBKDFPSEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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